molecular formula C24H26N2O4 B5315628 8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

Cat. No. B5315628
M. Wt: 406.5 g/mol
InChI Key: VADSSZJMVBVUMU-UHFFFAOYSA-N
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Description

  • 8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one is a complex chemical compound, part of a class of molecules that includes various biologically active substances.

Synthesis Analysis

  • The synthesis of similar compounds typically involves multiple steps, including the reductive amination of chromen-2-one derivatives with various substituted aromatic aldehydes. This process often utilizes sodium cyanoborohydride in methanol (Mandala et al., 2013).

Molecular Structure Analysis

  • The molecular structure of such compounds is usually confirmed through spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy. X-ray crystallography is often used to establish the molecular structure unambiguously (Okasha et al., 2022).

Chemical Reactions and Properties

  • Compounds like 8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one often exhibit significant biological activities, such as antibacterial and antifungal properties. These activities can be compared with standards and further analyzed through molecular docking studies (Okasha et al., 2022).

Physical Properties Analysis

  • The physical properties, including the crystal structure of similar compounds, can be determined using single-crystal X-ray diffraction. The analysis reveals details like space group, cell constants, and crystallization system (Zhao & Pei-liang, 2010).

Chemical Properties Analysis

  • The chemical properties of compounds in this class can be characterized through various spectroscopic methods. The interaction of the compound with other reagents and the resulting derivatives can reveal the chemical behavior and potential applications in different fields (Badrey & Gomha, 2012).

properties

IUPAC Name

8-ethoxy-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-3-17-8-10-19(11-9-17)25-12-14-26(15-13-25)23(27)20-16-18-6-5-7-21(29-4-2)22(18)30-24(20)28/h5-11,16H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADSSZJMVBVUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OCC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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